molecular formula C10H10F2N4 B15310262 5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,4-difluoroaniline

5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,4-difluoroaniline

Cat. No.: B15310262
M. Wt: 224.21 g/mol
InChI Key: NCNPDEMYBWEHIL-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline is a heterocyclic compound that contains a triazole ring and two fluorine atoms attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline typically involves the formation of the triazole ring followed by the introduction of the difluoroaniline moiety. One common method involves the cyclization of ethyl hydrazinecarboxylate with an appropriate nitrile to form the triazole ring. This intermediate is then reacted with 2,4-difluoroaniline under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various pathways. The fluorine atoms can enhance the compound’s stability and reactivity, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine
  • 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline

Uniqueness

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline stands out due to the presence of both the triazole ring and the difluoroaniline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F2N4

Molecular Weight

224.21 g/mol

IUPAC Name

5-(2-ethyl-1,2,4-triazol-3-yl)-2,4-difluoroaniline

InChI

InChI=1S/C10H10F2N4/c1-2-16-10(14-5-15-16)6-3-9(13)8(12)4-7(6)11/h3-5H,2,13H2,1H3

InChI Key

NCNPDEMYBWEHIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=CC(=C(C=C2F)F)N

Origin of Product

United States

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